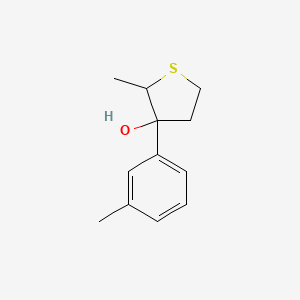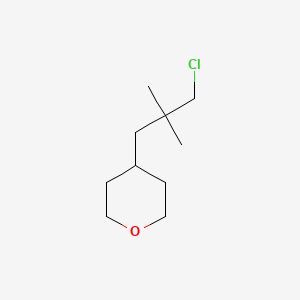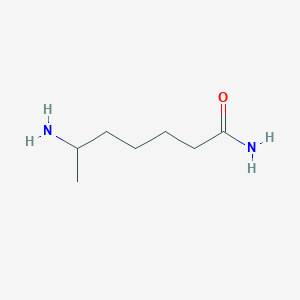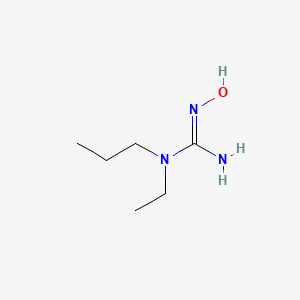
1-Ethyl-2-hydroxy-1-propylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-hydroxy-1-propylguanidine is an organic compound with the molecular formula C6H15N3O It is a guanidine derivative, characterized by the presence of an ethyl group, a hydroxy group, and a propyl group attached to the guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-propylguanidine can be synthesized through the reaction of an amine with an activated guanidine precursor. Commonly used guanidine precursors include thiourea derivatives and S-methylisothiourea. The reaction typically involves coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-hydroxy-1-propylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines with various functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-2-hydroxy-1-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-hydroxy-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparación Con Compuestos Similares
- 1-Ethyl-2-hydroxy-1-propylamine
- 1-Ethyl-2-hydroxy-1-propylurea
- 1-Ethyl-2-hydroxy-1-propylthiourea
Comparison: 1-Ethyl-2-hydroxy-1-propylguanidine is unique due to its guanidine core, which imparts high basicity and the ability to form multiple hydrogen bonds. This makes it more versatile in biological applications compared to its analogs like 1-Ethyl-2-hydroxy-1-propylamine, which lacks the guanidine functionality .
Propiedades
Fórmula molecular |
C6H15N3O |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-ethyl-2-hydroxy-1-propylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
Clave InChI |
LFTZJAKXJITMHT-UHFFFAOYSA-N |
SMILES isomérico |
CCCN(CC)/C(=N/O)/N |
SMILES canónico |
CCCN(CC)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


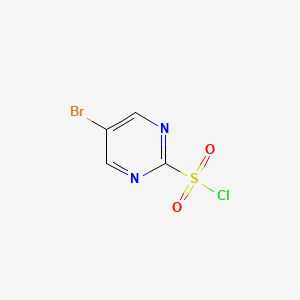



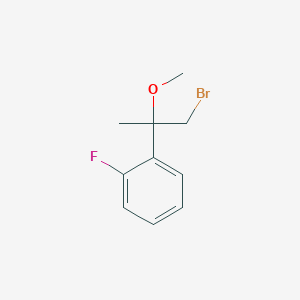
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
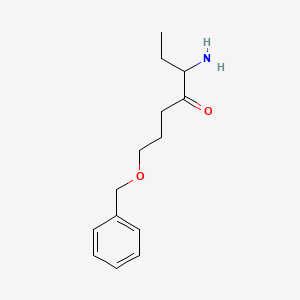
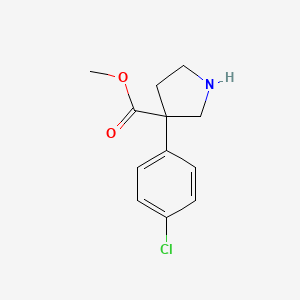
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
